molecular formula C6H4BrF3N2 B13977882 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B13977882
M. Wt: 241.01 g/mol
InChI Key: DTYVFQREMRKBHA-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine is a high-purity chemical intermediate designed for advanced research and development applications. This multi-functional pyrimidine derivative is particularly valuable in medicinal chemistry and drug discovery, where it serves as a key scaffold for the synthesis of novel bioactive molecules. The presence of bromine and trifluoromethyl groups on the pyrimidine ring makes it an excellent candidate for further functionalization via cross-coupling reactions and other metal-catalyzed transformations, allowing researchers to create diverse compound libraries for biological screening. Pyrimidine cores bearing bromo and trifluoromethyl substituents are frequently investigated for their potential biological activities. While the specific activity profile of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine is under exploration, structurally similar compounds have demonstrated significant promise in scientific research. Related trifluoromethyl pyrimidine derivatives have been studied for their antiviral and antifungal properties . Furthermore, other bromo-pyrimidine analogues have shown potent activity as Bcr/Abl tyrosine kinase inhibitors, indicating potential in anticancer research . The compound's mechanism of action is application-dependent, but it may function as a core structural element in the design of enzyme inhibitors or interferon inducers, similar to other 5-bromo pyrimidinone derivatives reported in scientific literature . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. Specific physical and chemical property data for this exact compound were not available in the searched literature and should be determined experimentally upon receipt.

Properties

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

5-bromo-4-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4BrF3N2/c1-3-4(7)5(6(8,9)10)12-2-11-3/h2H,1H3

InChI Key

DTYVFQREMRKBHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Esterification and Conversion to Key Intermediates

One patented method for preparing brominated pyrimidine derivatives (closely related to 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidine) involves the following steps:

Step Description Reagents/Conditions Yield / Notes
1 Catalytic esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate (Intermediate 1) Solid acid catalyst (complex of iron oxide, zirconium oxide, titanium oxide, diatomaceous earth or silica gel with sulfate ions), methanol, reflux 5-6 h Yield ~95%; catalyst recovery by filtration; toluene used for extraction and washing
2 Reaction of Intermediate 1 with sodium methoxide, methanol, and dimethyl carbonate under nitrogen at 70-80 °C for 4-8 h to form Intermediate 2 Sodium methoxide, dimethyl carbonate, nitrogen atmosphere, heating Mixture containing Intermediate 2 obtained
3 Reaction of Intermediate 2 with formamidine hydrochloride at 20-30 °C for 15-17 h Formamidine hydrochloride, mild heating Formation of Intermediate 3
4 Chlorination of Intermediate 3 to obtain 5-(4-bromophenyl)-4,6-dichloropyrimidine Chlorinating agent (not specified) Final product obtained with total yield ~73%

This method emphasizes catalyst recyclability and mild reaction conditions to reduce waste and cost.

Direct Halogenation and Alkylation of Pyrimidine Derivatives

Another approach involves direct chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidinones, which can be adapted for the synthesis of 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidine:

Step Description Reagents/Conditions Yield / Notes
1 Preparation of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines by reaction of halo-substituted pyrimidines with 2-methylisothiourea sulfate and HCl under reflux for 48 h 2-methylisothiourea sulfate, conc. HCl, reflux, 48 h Yields of 62-65% for related compounds
2 Extraction and purification by column chromatography using hexanes/ethyl acetate Silica gel chromatography Purified intermediates obtained

This method focuses on direct functionalization of the pyrimidine ring and can be tailored for brominated derivatives.

Copper(I)-Catalyzed Trifluoromethylation

A synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine (a close analog) involves copper(I) iodide catalysis:

Step Description Reagents/Conditions Yield / Notes
1 Reaction of 5-bromo-2-iodopyrimidine with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in N,N-dimethylformamide (DMF) at 80-90 °C for 3 h Copper(I) iodide catalyst, DMF solvent, 80-90 °C, 3 h Yield ~76.6%

This method demonstrates the use of copper catalysis for introducing trifluoromethyl groups onto brominated pyrimidines.

Comparative Data Table of Preparation Methods

Method Key Steps Catalysts/Reagents Temperature Reaction Time Yield (%) Notes
Catalytic esterification + chlorination route Esterification → carbonate reaction → amidine reaction → chlorination Solid acid catalyst, sodium methoxide, formamidine hydrochloride 20-80 °C 5-17 h per step 72-74% total Catalyst recyclable, mild conditions
Direct O-alkylation of pyrimidinones Cyclocondensation → O-alkylation → purification 2-methylisothiourea sulfate, HCl Reflux (48 h) 48 h 62-65% Requires chromatography, longer time
Copper(I)-catalyzed trifluoromethylation Halopyrimidine + trifluoromethyl source Copper(I) iodide, DMF 80-90 °C 3 h 76.6% Efficient trifluoromethyl introduction

Analysis and Recommendations

  • The catalytic esterification and chlorination route offers a balanced approach with good yields, recyclable catalysts, and moderate reaction times, suitable for scale-up.
  • The direct O-alkylation method provides access to diverse derivatives but suffers from longer reaction times and lower yields, requiring extensive purification.
  • The copper(I)-catalyzed trifluoromethylation is efficient for introducing trifluoromethyl groups but may require handling of sensitive reagents and careful control of reaction conditions.

For preparing 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine , a combination of these strategies might be employed: initial bromination and methylation of the pyrimidine core, followed by copper-catalyzed trifluoromethylation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

    Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) in ethanol or methanol.

Major Products Formed

    Substitution Reactions: Formation of 4-methyl-6-(trifluoromethyl)pyrimidine derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Formation of biaryl or alkyl-aryl compounds with extended conjugation and potential biological activity.

    Reduction Reactions: Formation of 4-methyl-6-(trifluoromethyl)pyrimidine.

Scientific Research Applications

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique substituent pattern.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its target and exert its biological effects. The bromine atom can serve as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent positions and electronic effects. Below is a comparison with structurally related compounds:

Table 1: Structural Analogs and Key Properties
Compound Name Substituents (Positions 4, 5, 6) Molecular Weight Key Physicochemical Properties
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine Br (5), CH₃ (4), CF₃ (6) 255.02 High lipophilicity; strong electron-withdrawing effects
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine Br (5), Cl (4), CF₃ (6) 247.43 Increased electronegativity due to Cl; higher reactivity
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one Br (5), CF₃ (6), OH (4) 240.99 Hydroxyl group enhances hydrogen bonding and solubility
5-Bromo-4-methoxy-6-methylpyrimidine Br (5), OCH₃ (4), CH₃ (6) 203.04 Methoxy group introduces electron-donating effects

Key Observations :

  • The trifluoromethyl group at position 6 enhances metabolic stability and bioactivity compared to methyl or methoxy groups .
  • Chloro substituents (e.g., in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine) increase reactivity but may reduce selectivity .

Key Findings :

  • The trifluoromethyl group synergizes with bromine to enhance antifungal and insecticidal activities in 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine, whereas bromacil (a pyrimidinedione) lacks these properties but acts as a herbicide .
  • Amino or hydroxyl substituents (e.g., in 5-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine) improve solubility but reduce bioactivity compared to halogenated analogs .

Biological Activity

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the molecular formula C5_5H2_2BrF3_3N2_2. Its structure includes a six-membered ring with two nitrogen atoms at positions 1 and 3, and notable substituents: a bromine atom at position 5 and a trifluoromethyl group at position 4. These substituents significantly influence its chemical properties and biological activities, making it a compound of interest in medicinal chemistry, agrochemicals, and materials science.

Biological Activity

The biological activity of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine is primarily attributed to its trifluoromethyl group, which enhances its potency against specific enzymes. This group lowers the pKa of cyclic carbamates, promoting critical hydrogen bonding interactions with proteins. Compounds with trifluoromethyl groups are known for their improved drug potency and selectivity towards biological targets, making them valuable in medicinal chemistry .

The unique electronic properties imparted by the bromine and trifluoromethyl groups facilitate interactions with biological targets. Research indicates that these interactions can modulate enzyme activity, potentially leading to therapeutic applications. The trifluoromethyl group enhances binding affinity with receptors or enzymes, which may result in significant biological effects.

Case Studies and Research Findings

  • Antiviral Activity : In studies involving pyrimidine derivatives, compounds similar to 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine demonstrated significant antiviral activity against various strains of viruses. For instance, certain derivatives exhibited superior efficacy against Oseltamivir-sensitive and resistant strains of influenza virus .
  • Anticancer Properties : Research indicates that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. Compounds structurally related to 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine have shown potent inhibitory effects on breast cancer cell lines such as MDA-MB-231, demonstrating a selective cytotoxicity profile that spares normal cells .
  • Antifungal Activity : Recent studies have highlighted the antifungal potential of pyrimidine derivatives. For example, specific compounds showed higher antifungal activity against Botrytis cinerea and Phomopsis species compared to established antifungal agents like Pyrimethanil. The inhibition rates were reported to be significantly higher, indicating the potential for developing new antifungal therapies based on these structures .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine compared to other structurally similar compounds:

Compound NameAntiviral ActivityAnticancer ActivityAntifungal Activity
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidineModerateHighModerate
5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamideHighModerateHigh
5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidineLowModerateModerate

Synthesis and Applications

The synthesis of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine typically involves coupling reactions using reagents like sodium methoxide and palladium catalysts. This compound serves as a precursor for various substituted pyrimidines that are explored for their biological activities in drug discovery.

Applications in Drug Discovery

Pyrimidines like 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine are being investigated for their roles in developing new therapeutic agents targeting viral infections, cancer, and fungal diseases. The unique properties conferred by the trifluoromethyl group make these compounds particularly promising candidates for further research in medicinal chemistry .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios). Employ response surface methodology to identify optimal conditions. Purification techniques such as column chromatography or membrane separation technologies (e.g., nanofiltration) can enhance purity . Monitor reaction progress via HPLC or GC-MS for real-time adjustments.

Q. What spectroscopic techniques are most effective for characterizing 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions and assess electronic environments.
  • FT-IR : Identify functional groups (e.g., C-Br stretch at ~500–600 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
    Cross-reference data with NIST Chemistry WebBook spectral libraries for validation . Compare results with structurally similar compounds (e.g., trifluoromethylpyrimidines) to resolve ambiguities .

Q. How does the reactivity of the bromine substituent in 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine influence its participation in cross-coupling reactions?

  • Methodological Answer : The bromine atom facilitates Suzuki-Miyaura coupling under palladium catalysis. Design experiments using diverse boronic acids to explore substrate scope. Optimize conditions (e.g., base, ligand) to mitigate steric hindrance from the methyl and trifluoromethyl groups. Monitor reaction efficiency via TLC or LC-MS , and quantify yields using internal standards .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic and steric effects of substituents in 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects of the trifluoromethyl group. Use molecular dynamics simulations to study steric interactions in solvent environments. Validate predictions against experimental data (e.g., reaction rates, spectroscopic shifts) from analogous compounds .

Q. How can researchers resolve contradictions in reported reaction outcomes involving 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine?

  • Methodological Answer :

  • Systematic Replication : Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagents).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Sensitivity Analysis : Test hypotheses about side reactions (e.g., hydrolysis of the trifluoromethyl group) using isotopic labeling or in-situ IR spectroscopy .

Q. What methodological approaches are recommended for studying the environmental degradation pathways of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine?

  • Methodological Answer :

  • Advanced Spectroscopy : Use XPS or ToF-SIMS to analyze surface adsorption and degradation products on indoor/outdoor materials (e.g., silica, polymers) .
  • Photolysis Studies : Expose the compound to UV light in environmental chambers, monitoring degradation via HPLC-UV or LC-QTOF-MS .
  • Computational Modeling : Predict degradation intermediates using ab-initio methods and compare with experimental data .

Data and Theoretical Frameworks

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine derivatives?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing bromine with chlorine or iodine). Assess biological/physical properties (e.g., solubility, binding affinity) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Correlate results with molecular docking simulations to identify critical substituent interactions .

Q. What strategies mitigate challenges in scaling up laboratory-scale reactions for 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine synthesis?

  • Methodological Answer : Implement process control algorithms (e.g., PID controllers) to maintain consistency in temperature and mixing. Use computational fluid dynamics (CFD) to simulate reactor geometries and optimize mass transfer. Validate scalability through pilot-scale trials with inline analytics (e.g., PAT tools) .

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